molecular formula C20H21ClFNO3S B1678084 Prasugrel hydrochloride CAS No. 389574-19-0

Prasugrel hydrochloride

Número de catálogo: B1678084
Número CAS: 389574-19-0
Peso molecular: 409.9 g/mol
Clave InChI: JALHGCPDPSNJNY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La preparación del hidrocloruro de prasugrel implica varios pasos. Un método común incluye la condensación de la cetona ciclopropil-2-fluorobencílica sustituida con halógeno con 5,6,7,7a-tetrahidrotieno[3,2-c]piridin-2(4H)-ona para obtener un producto de condensación. Este producto se mezcla entonces con un agente de acetilación en disolventes como el tolueno o la dimetilformamida para producir prasugrel .

Métodos de producción industrial: Para la producción industrial, la base de prasugrel se disuelve o suspende en un disolvente orgánico y se trata con ácido clorhídrico disuelto en un disolvente orgánico o agua. El producto resultante cristaliza, opcionalmente debido a la adición de un codisolvente como el acetato de etilo o isopropilo . Otro método consiste en añadir una solución de prasugrel a una solución de ácido clorhídrico y llevar a cabo la reacción para obtener hidrocloruro de prasugrel .

3. Análisis de las reacciones químicas

Tipos de reacciones: El hidrocloruro de prasugrel experimenta varios tipos de reacciones químicas, incluyendo la hidrólisis, la oxidación y la acetilación.

Reactivos y condiciones comunes:

Productos principales: El principal producto formado a partir de estas reacciones es el metabolito activo R-138727, que es responsable de los efectos farmacológicos del prasugrel .

4. Aplicaciones en la investigación científica

El hidrocloruro de prasugrel tiene amplias aplicaciones en la investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria:

Análisis De Reacciones Químicas

Aplicaciones Científicas De Investigación

Clinical Applications

Prasugrel is primarily indicated for:

  • Acute Coronary Syndrome : It is used in patients with unstable angina, non-ST elevation myocardial infarction (NSTEMI), and ST elevation myocardial infarction (STEMI) who are undergoing percutaneous coronary intervention (PCI) to prevent thrombotic events .
  • Stent Placement : Prasugrel is often prescribed in conjunction with aspirin for patients receiving stents to maintain patency and prevent complications such as stent thrombosis .

Efficacy in Clinical Trials

Numerous clinical studies have demonstrated the efficacy of prasugrel in reducing cardiovascular events:

  • TRITON-TIMI 38 Trial : This pivotal study compared prasugrel with clopidogrel in patients with acute coronary syndrome undergoing PCI. Results showed that prasugrel significantly reduced rates of death, myocardial infarction, and stroke compared to clopidogrel, although it was associated with a higher risk of major bleeding .
  • PRASFIT-ACS Study : Conducted in Japan, this study evaluated prasugrel against clopidogrel in ACS patients. It reported a 23% reduction in cardiovascular events for prasugrel users without an increase in bleeding risk compared to clopidogrel .

Safety Profile

While prasugrel is effective at preventing thrombotic events, its use comes with an increased risk of bleeding. The TRITON-TIMI 38 trial noted that major bleeding incidents were more frequent among patients treated with prasugrel compared to those on clopidogrel. However, this risk must be weighed against the potential benefits in high-risk populations .

Case Studies

Several case studies highlight the real-world application of prasugrel:

  • Case Study on Myocardial Infarction : A patient with a history of myocardial infarction was treated with prasugrel post-PCI. The outcome demonstrated a significant reduction in subsequent thrombotic events, underscoring the drug's effectiveness in high-risk patients .
  • Comparative Analysis : A review of multiple cases indicated that patients receiving prasugrel had lower rates of recurrent ischemia compared to those treated with alternative antiplatelet therapies, reinforcing its role as a first-line treatment in ACS management .

Mecanismo De Acción

El hidrocloruro de prasugrel es un profármaco que se metaboliza a su forma activa, R-138727. Este metabolito activo se une irreversiblemente a los receptores de adenosín difosfato tipo P2Y12 de las plaquetas, impidiendo la activación del complejo receptor de glucoproteína GPIIb/IIIa. Esta inhibición deteriora la activación y agregación de las plaquetas mediada por adenosín difosfato, lo que reduce el riesgo de eventos cardiovasculares trombóticos .

Actividad Biológica

Prasugrel hydrochloride is a thienopyridine prodrug that serves as an antiplatelet agent, primarily used in the management of acute coronary syndrome (ACS) and following percutaneous coronary intervention (PCI). Its biological activity is characterized by its mechanism of action, pharmacokinetics, and clinical efficacy.

Prasugrel is metabolized into its active form, R-138727, which irreversibly inhibits the P2Y12 receptor on platelets. This inhibition prevents adenosine diphosphate (ADP) from activating the glycoprotein GPIIb/IIIa complex, thereby inhibiting platelet aggregation and thrombus formation. Prasugrel's potency is significantly higher than that of clopidogrel, with studies indicating it is approximately 10 to 100 times more effective in preventing platelet aggregation .

Pharmacokinetics

The pharmacokinetics of prasugrel reveal important characteristics regarding its absorption, metabolism, and elimination:

  • Absorption : Approximately 79% or more of prasugrel is absorbed after oral administration. Peak plasma concentrations are reached within 30 minutes .
  • Metabolism : The prodrug is rapidly hydrolyzed to thiolactone in the intestine and subsequently converted to R-138727 by cytochrome P450 enzymes (primarily CYP3A4 and CYP2B6) .
  • Elimination Half-Life : The active metabolite has an elimination half-life of about 7 hours, with a range from 2 to 15 hours .
  • Protein Binding : R-138727 has a high protein binding rate, approximately 98% to human serum albumin .

Clinical Efficacy

Prasugrel has been shown to provide superior antiplatelet effects compared to clopidogrel in various clinical settings. A significant study demonstrated that patients with ACS undergoing PCI had fewer composite endpoints (death, myocardial infarction, or stroke) when treated with prasugrel compared to those receiving ticagrelor .

Case Studies

  • Acquired Factor V Inhibitor : A case study reported an 80-year-old male who developed acquired factor V inhibitor symptoms after switching from ticlopidine to prasugrel prior to PCI. Symptoms included nasal hemorrhage and systemic purpura. Discontinuation of prasugrel led to an improvement in coagulation parameters .
  • Efficacy in ACS : A randomized clinical trial involving patients with ACS indicated that prasugrel was associated with a lower incidence of myocardial infarction compared to ticagrelor, reinforcing its role as a preferred antiplatelet therapy in this population .

Comparative Analysis

The following table summarizes the comparative efficacy and safety profiles of prasugrel versus clopidogrel and ticagrelor:

Parameter Prasugrel Clopidogrel Ticagrelor
Potency (Inhibition) High (10-100x)ModerateHigh
Onset of Action Rapid (30 min)SlowerRapid
Half-Life (Active Metabolite) ~7 hours~8 hours~12 hours
Major Bleeding Risk ModerateLowModerate
Primary Endpoint Events Fewer in ACSMore frequentComparable

Propiedades

IUPAC Name

[5-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FNO3S.ClH/c1-12(23)25-18-10-14-11-22(9-8-17(14)26-18)19(20(24)13-6-7-13)15-4-2-3-5-16(15)21;/h2-5,10,13,19H,6-9,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JALHGCPDPSNJNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(S1)CCN(C2)C(C3=CC=CC=C3F)C(=O)C4CC4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClFNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1049067
Record name Prasugrel hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1049067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

389574-19-0
Record name Prasugrel hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=389574-19-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Prasugrel Hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0389574190
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Prasugrel hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1049067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-acetoxy-5-(α-cyclopropyl-carbonyl-2-fluorobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PRASUGREL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G89JQ59I13
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Prasugrel free base prepared by example 3 (2.3 g) disclosed herein was dissolved in tetrahydrofuran (30 ml) with stirring at room temperature until complete dissolution and the resulting mixture was further stirred for 10 minutes. A solution of hydrochloric acid in tetrahydrofuran (0.53 ml hydrochloric acid (37 wt. %) dissolved in 5 ml tetrahydrofuran) was added slowly to the resulting mixture over 1 hour at room temperature. The mixture was stirred at −5° C. for 15 hours followed by filtration. The obtained crystal was washed with tetrahydrofuran and dried under vacuum at 50° C. for 24 hours. The resulting product was prasugrel hydrochloride crystalline Form A. The yield was 98%.
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.53 mL
Type
solvent
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Prasugrel free base prepared by example 3 (2.0 g) disclosed herein was dissolved in acetone (25 ml) with stirring at 20° C. until complete dissolution and the mixture was further stirred for 10 minutes. A solution of hydrochloric acid in acetone (0.46 ml hydrochloric acid (37 wt. %) dissolved in 5 ml acetone) was added slowly to the reaction mixture over 1 hour at 20° C. After the addition, a seed crystal (0.05 g) (crystalline form B2 of prasugrel hydrochloride), the resulting mixture was stirred at 20° C. for 15 hours followed by filtration. The obtained crystal was washed with acetone and dried under vacuum at 50° C. for 24 hours. The resulting product was prasugrel hydrochloride crystalline Form B2 with the HPLC purity of 99.74%. The yield was 90%.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.46 mL
Type
solvent
Reaction Step Two
[Compound]
Name
crystal
Quantity
0.05 g
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Prasugrel hydrochloride
Reactant of Route 2
Reactant of Route 2
Prasugrel hydrochloride
Reactant of Route 3
Reactant of Route 3
Prasugrel hydrochloride
Reactant of Route 4
Reactant of Route 4
Prasugrel hydrochloride
Reactant of Route 5
Prasugrel hydrochloride
Reactant of Route 6
Reactant of Route 6
Prasugrel hydrochloride
Customer
Q & A

Q1: How does Prasugrel Hydrochloride exert its antiplatelet effect?

A1: this compound itself is a prodrug, meaning it's inactive until metabolized in the body. It's rapidly metabolized to its active form, which then irreversibly binds to the P2Y12 receptor on the surface of platelets. [] This binding prevents adenosine diphosphate (ADP) from activating the P2Y12 receptor, ultimately inhibiting platelet activation and aggregation. [, ]

Q2: What makes this compound's action distinct from other thienopyridines like Clopidogrel?

A2: While both this compound and Clopidogrel target the P2Y12 receptor, this compound demonstrates a faster onset of action and more consistent platelet inhibition. [] This difference stems from this compound's more efficient metabolic pathway, which bypasses some of the limitations observed with Clopidogrel's metabolism, such as the influence of CYP2C19 genetic polymorphisms. [, ]

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C20H20ClFNO3S, and its molecular weight is 409.9 g/mol. [, ]

Q4: Which spectroscopic techniques are commonly employed to characterize this compound?

A4: Researchers utilize various spectroscopic methods to analyze this compound, including:

  • Infrared (IR) spectroscopy: Provides information about the functional groups present in the molecule. [, , ]
  • Raman spectroscopy: Offers complementary information to IR, particularly useful for identifying different polymorphic forms. [, ]
  • Nuclear Magnetic Resonance (NMR) spectroscopy: Used to determine the structure and purity of this compound. [, ]
  • Mass Spectrometry (MS): Employed for molecular weight determination and identification of impurities. [, ]
  • X-ray powder diffraction (XRPD): Essential for characterizing different crystalline forms (polymorphs) of this compound. [, , , , ]

Q5: How stable is this compound, and what factors can affect its stability?

A5: this compound exhibits some hygroscopic properties, meaning it tends to absorb moisture from the environment. [] This characteristic necessitates careful handling and storage conditions during manufacturing and formulation. Factors like temperature, humidity, pH, and excipients can all influence its stability. []

Q6: What formulation strategies are employed to enhance this compound's stability, solubility, or bioavailability?

A6: Researchers have explored several approaches to optimize this compound formulation, including:

  • Solid dispersions: These formulations disperse this compound in a carrier matrix to enhance its dissolution rate and, consequently, its bioavailability. []
  • Nanosuspensions: Reducing this compound's particle size to the nanoscale can significantly improve its dissolution rate and oral bioavailability. []
  • Pellets: Multi-particulate systems like pellets offer the advantage of a more consistent drug release profile and potentially improved bioavailability. []
  • Selection of excipients: Careful selection of excipients during tablet formulation plays a crucial role in ensuring the drug's stability and controlling its release. [, , ]

Q7: How is this compound absorbed and metabolized in the body?

A7: this compound is rapidly absorbed following oral administration and undergoes swift hydrolysis in the gut to form its active metabolite. [, ] This active metabolite then irreversibly inhibits the P2Y12 receptor on platelets. [] The liver plays a key role in the subsequent metabolism and elimination of this compound. []

Q8: Why is the dissolution rate of this compound a critical factor in its efficacy?

A8: As a poorly water-soluble drug, this compound's dissolution rate in the gastrointestinal tract directly impacts its absorption and overall bioavailability. [] A slow dissolution rate can lead to variable drug plasma levels and, consequently, suboptimal therapeutic effects. []

Q9: What analytical techniques are commonly used to quantify this compound in pharmaceutical formulations?

A9: Various analytical methods are employed for this compound quantification, including:

  • High-Performance Liquid Chromatography (HPLC): This widely used technique allows for separation and quantification of this compound and its related substances in complex mixtures like pharmaceutical formulations. [, , , ]
  • Ultra-Performance Liquid Chromatography (UPLC): Offers enhanced sensitivity and resolution compared to traditional HPLC, enabling the detection and quantification of even trace amounts of impurities. []
  • Spectrophotometry: Provides a simpler and more cost-effective approach for this compound quantification, relying on the drug's absorbance of light at specific wavelengths. [, ]
  • Ion-selective electrodes: Offer a highly selective and sensitive method for this compound determination, even in the presence of potential interfering substances. []

Q10: How are analytical methods for this compound validated to ensure accurate and reliable results?

A10: Analytical method validation is crucial to guarantee the accuracy, precision, and reliability of this compound quantification. Validation typically involves assessing parameters such as:

  • Specificity: The ability of the method to differentiate this compound from other components in the sample matrix. [, ]
  • Linearity: The proportional relationship between the drug's concentration and the analytical signal over a defined range. [, , , , , , ]
  • Accuracy: The closeness of the measured value to the true value. [, , ]
  • Precision: The degree of agreement among individual test results obtained under stipulated conditions. [, , , , ]
  • Range: The interval between the upper and lower concentrations of analyte within which the method provides acceptable accuracy, precision, and linearity. [, ]
  • Robustness: The method's capacity to remain unaffected by small but deliberate variations in method parameters. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.